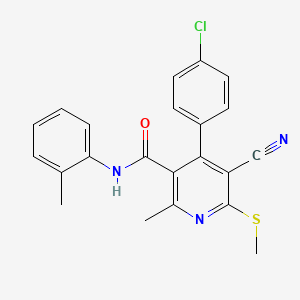
4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(4-Chlorphenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)pyridin-3-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Die Ausgangsmaterialien umfassen oft substituierte Pyridine, Chlorbenzole und Thiole. Übliche Synthesewege können Folgendes beinhalten:
Nucleophile Substitution: Einführung der Chlorphenylgruppe durch nucleophile Substitutionsreaktionen.
Cyclisierung: Bildung des Pyridinrings durch Cyclisierungsreaktionen.
Funktionsgruppenumwandlung: Einführung der Cyano- und Methylsulfanyl-Gruppen durch Funktionsgruppenumwandlungsreaktionen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung der Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren. Dazu kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen (Temperatur, Druck, pH-Wert) und Reinigungsverfahren wie Umkristallisation oder Chromatographie gehören.
Chemische Reaktionsanalyse
Arten von Reaktionen
4-(4-Chlorphenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)pyridin-3-carboxamid kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Methylsulfanyl-Gruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Cyanogruppe kann reduziert werden, um Amine zu bilden.
Substitution: Die Chlorphenylgruppe kann an elektrophile aromatische Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid (H₂O₂) oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH₄) oder katalytische Hydrierung.
Substitution: Reagenzien wie Halogene (Br₂, Cl₂) oder Nitrierungsmittel (HNO₃/H₂SO₄).
Hauptprodukte
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Bildung von primären oder sekundären Aminen.
Substitution: Bildung von substituierten aromatischen Verbindungen.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivität, einschließlich antimikrobieller oder Antikrebsaktivität.
Medizin: Als potenzielles Therapeutikum aufgrund seiner einzigartigen chemischen Struktur untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(4-Chlorphenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)pyridin-3-carboxamid hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten Wege können die Hemmung der Enzymaktivität, die Störung zellulärer Prozesse oder die Induktion von Apoptose in Krebszellen umfassen.
Eigenschaften
Molekularformel |
C22H18ClN3OS |
|---|---|
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H18ClN3OS/c1-13-6-4-5-7-18(13)26-21(27)19-14(2)25-22(28-3)17(12-24)20(19)15-8-10-16(23)11-9-15/h4-11H,1-3H3,(H,26,27) |
InChI-Schlüssel |
SJJGYMUGKWTGQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)SC)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyridines, chlorobenzenes, and thiols. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the chlorophenyl group via nucleophilic substitution reactions.
Cyclization: Formation of the pyridine ring through cyclization reactions.
Functional Group Interconversion: Introduction of the cyano and methylsulfanyl groups through functional group interconversion reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(4-Chlorphenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)pyridin-3-carboxamid: weist strukturelle Ähnlichkeiten mit anderen Pyridin-Carboxamiden auf, wie z. B.:
Einzigartigkeit
Die Einzigartigkeit von 4-(4-Chlorphenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)pyridin-3-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die im Vergleich zu ähnlichen Verbindungen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen kann.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


